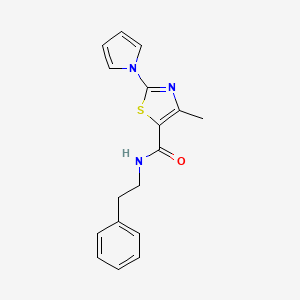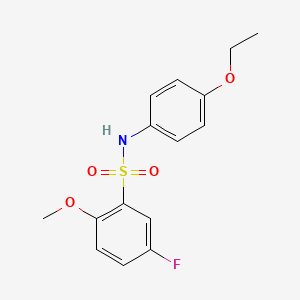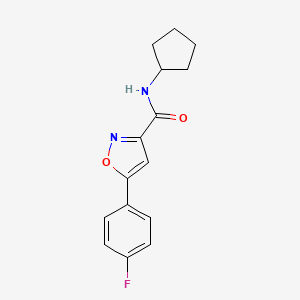![molecular formula C17H15N3O4 B4684804 3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4684804.png)
3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile
Overview
Description
3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile, commonly known as MNFA, is a synthetic compound that has been studied extensively for its potential applications in scientific research. MNFA is a member of the acrylonitrile family of compounds, which are known for their diverse chemical and biological properties. In
Mechanism of Action
The mechanism of action of MNFA is not fully understood, but it is believed to involve the formation of covalent bonds with biomolecules. MNFA contains a highly reactive nitrile group, which can react with thiol groups on proteins and other biomolecules. This covalent bond formation can lead to changes in the conformation and function of the biomolecule, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
MNFA has been shown to have a variety of biochemical and physiological effects, depending on the specific biomolecule it interacts with. For example, MNFA has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. MNFA has also been shown to induce cell death in certain cancer cell lines, although the exact mechanism of this effect is not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MNFA in lab experiments is its high selectivity for certain biomolecules. MNFA can be used to selectively label proteins or nucleic acids, allowing researchers to study specific biological processes in detail. Additionally, MNFA is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of MNFA is its potential toxicity to cells and organisms, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for MNFA research, including the development of new fluorescent probes for imaging biological systems, the study of enzyme kinetics and mechanisms of action, and the development of new therapeutic agents for the treatment of diseases such as cancer. Additionally, MNFA could be used in the development of new materials with unique chemical and physical properties, such as polymers or nanomaterials. Overall, MNFA is a versatile and promising compound with many potential applications in scientific research.
Scientific Research Applications
MNFA has been used in numerous scientific studies due to its unique chemical properties. One of the most promising applications of MNFA is in the development of fluorescent probes for imaging biological systems. MNFA has been shown to selectively bind to proteins, nucleic acids, and other biomolecules, making it an ideal candidate for use in imaging studies. Additionally, MNFA has been used as a tool for studying enzyme kinetics and as a substrate for enzyme-catalyzed reactions.
properties
IUPAC Name |
(E)-3-(5-morpholin-4-ylfuran-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c18-12-14(13-2-1-3-15(10-13)20(21)22)11-16-4-5-17(24-16)19-6-8-23-9-7-19/h1-5,10-11H,6-9H2/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJCDDARIIBFBC-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl ({5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4684731.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(4-fluorobenzyl)acrylamide](/img/structure/B4684742.png)
![1-[(3-methylbenzyl)sulfonyl]indoline](/img/structure/B4684745.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4684758.png)

![methyl 3-bromo-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4684772.png)
![5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4684779.png)
![N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide](/img/structure/B4684784.png)
![N-ethyl-2'-oxo-1'-propyl-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4684789.png)
![5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-chlorobenzenesulfonamide](/img/structure/B4684792.png)
![N-(2-ethylphenyl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4684799.png)

![4-({[(1,5-dimethylhexyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4684819.png)
